4-Methoxy-2,6-dimethylpyridine
Overview
Description
4-Methoxy-2,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with methoxy and methyl groups at the 4th and 2nd, 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6-dimethylpyridine typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of a strong acid catalyst. One common method includes the reaction of 2,6-dimethylpyridine with methanol under acidic conditions to introduce the methoxy group at the 4th position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical properties.
4-Methoxy-3,5-dimethylpyridine: The position of the methyl groups alters its reactivity and applications.
Uniqueness
4-Methoxy-2,6-dimethylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-methoxy-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIEDKMLUJHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578094 | |
Record name | 4-Methoxy-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-02-5 | |
Record name | 4-Methoxy-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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